2-Methylbutyl salicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

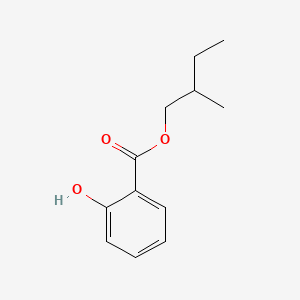

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-9(2)8-15-12(14)10-6-4-5-7-11(10)13/h4-7,9,13H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCMNCRZMVCRJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3052145 | |

| Record name | 2-Methylbutyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51115-63-0 | |

| Record name | 2-Methylbutyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51115-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-methylbutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051115630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-, 2-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3052145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Salicylate

Introduction

2-Methylbutyl salicylate (CAS No. 51115-63-0) is an organic ester recognized for its characteristic herbal and floral aroma.[1] As a member of the salicylate family, it finds significant application as a fragrance and flavoring ingredient in a variety of consumer and commercial products.[1][2] For researchers, quality control analysts, and drug development professionals, a comprehensive understanding of its physicochemical properties is paramount for formulation, analytical method development, and safety assessment.

This guide provides a detailed examination of the chemical and physical characteristics of this compound. It moves beyond a simple recitation of data to offer insights into the analytical methodologies used for its characterization, grounded in established scientific principles. We will explore its spectroscopic profile, chromatographic behavior, and essential safety considerations, providing a holistic view for the scientific professional.

Section 1: Chemical Identity and Structure

A precise understanding of a compound's identity is the foundation of all subsequent scientific investigation.

-

IUPAC Name: 2-methylbutyl 2-hydroxybenzoate[2]

-

Synonyms: this compound, Benzoic acid, 2-hydroxy-, 2-methylbutyl ester[2][3][4]

-

Chemical Structure:

(SMILES representation)[2]

The structure consists of a salicylic acid moiety esterified with a 2-methylbutanol group. This structure, featuring both a phenolic hydroxyl group and an ester linkage, dictates its chemical reactivity, solubility, and spectroscopic characteristics. The presence of a chiral center in the 2-methylbutyl group means the compound can exist as stereoisomers.[6]

Section 2: Core Physicochemical Properties

The physical properties of this compound are critical for its handling, formulation, and analysis. The data presented below are compiled from various authoritative sources.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [7] |

| Molecular Weight | 208.25 g/mol | [2][5] |

| Boiling Point | 306.01 °C (Predicted); 366.00 °C @ 760 mmHg (Estimated) | [6],[1] |

| Flash Point | 109.44 °C (229.00 °F) | [1] |

| Vapor Pressure | 0.002 mmHg @ 25.00 °C (Estimated) | [1] |

| Water Solubility | 21.89 mg/L (Estimated) | [1] |

| Solubility | Soluble in alcohol and oils.[1] | [1] |

| LogP (Octanol/Water) | 4.02 - 4.41 (Calculated/Estimated) | [1][2][3] |

Senior Application Scientist's Note: The discrepancy in reported boiling points highlights the difference between predicted values (e.g., from EPI Suite) and estimated values.[1][6] For critical applications, experimental determination is recommended. The high LogP value confirms the lipophilic nature of the molecule, predicting low water solubility and preferential partitioning into non-polar environments, a key consideration in formulation and extraction protocol design.[1][2][3]

Section 3: Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and identification.

-

Mass Spectrometry (MS): In Gas Chromatography-Mass Spectrometry (GC-MS), this compound exhibits a characteristic fragmentation pattern. Key fragments often observed include ions at m/z 120 (salicyloyl cation) and 138 (salicylic acid).[2] This pattern is crucial for unambiguous identification in complex matrices.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key expected absorptions include a broad band for the phenolic O-H stretch (around 3200 cm⁻¹), a sharp peak for the ester C=O stretch (around 1730 cm⁻¹), and bands corresponding to aromatic C=C stretching (around 1600-1450 cm⁻¹).[2][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the aliphatic protons of the 2-methylbutyl chain, with characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum provides evidence for all 12 unique carbon atoms in the molecule, including the ester carbonyl carbon (around 170 ppm) and the aromatic carbons.[2]

-

Section 4: Analytical Methodologies

Accurate quantification and identification of this compound require robust analytical methods. Gas and liquid chromatography are the primary techniques employed.[3][9]

Gas Chromatography (GC)

GC is an ideal method for analyzing volatile and semi-volatile compounds like salicylate esters.[9][10] It offers high resolution and sensitivity, especially when coupled with a mass spectrometer (MS) or flame ionization detector (FID).

This protocol outlines a standard approach for the qualitative and quantitative analysis of this compound.

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1 mg/mL.

-

For quantitative analysis, prepare a series of calibration standards and add an appropriate internal standard (e.g., methyl decanoate) to all samples and standards.

-

-

Instrumental Conditions:

-

GC System: Agilent 8890 or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[9]

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector: Split/Splitless, 250 °C, Split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 70 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Detector:

-

Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-450 amu.

-

-

-

Data Analysis:

-

Identify the this compound peak based on its retention time (Kovats index ~1509 on a non-polar column) and comparison of its mass spectrum to a reference library (e.g., NIST).[2]

-

Quantify using the calibration curve generated from the peak area ratio of the analyte to the internal standard.

-

Senior Application Scientist's Note: The choice of a DB-5MS column is strategic; its 5% phenyl-methylpolysiloxane phase is robust and provides excellent resolution for a wide range of semi-polar compounds.[9] The direct injection approach is suitable due to the compound's volatility. For trace analysis in complex biological matrices, a derivatization step (e.g., silylation of the hydroxyl group) could enhance thermal stability and sensitivity.[9][11]

Caption: General workflow for GC-MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is an effective alternative for analyzing this compound, particularly for samples that are not amenable to GC or when analyzing alongside less volatile compounds.

-

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter before injection to protect the column.

-

-

Instrumental Conditions:

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Newcrom C18 (4.6 x 150 mm, 5 µm) or equivalent.[3]

-

Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid.[3]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detector: UV-Vis Diode Array Detector (DAD) monitoring at the λmax of salicylate esters (approx. 305 nm).

-

-

System Validation:

-

Before analysis, perform a system suitability test. Inject a standard solution five times. The relative standard deviation (RSD) of the peak area should be <2%.

-

Senior Application Scientist's Note: The addition of phosphoric acid to the mobile phase serves to suppress the ionization of the phenolic hydroxyl group, resulting in sharper, more symmetrical peaks and improved retention time stability.[3] For applications requiring mass spectrometry detection (LC-MS), phosphoric acid must be replaced with a volatile acid like formic acid to avoid ion source contamination.[3]

Caption: Step-by-step workflow for RP-HPLC analysis.

Section 5: Stability and Handling

Proper storage and handling are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

-

Stability: As an ester, this compound is susceptible to hydrolysis under strongly acidic or basic conditions, which would yield salicylic acid and 2-methylbutanol.[12] Studies on other salicylates, such as methyl salicylate, have shown that stability is significantly better at cooler temperatures.[13] It should be stored in a tightly closed container in a cool, dark place, away from incompatible materials like strong oxidizing agents.

-

Safety and Toxicology:

-

GHS Hazards: It is classified by some suppliers with H302 (Harmful if swallowed) and H411 (Toxic to aquatic life with long lasting effects).[2] However, aggregated data from ECHA indicates that a majority of notifications do not classify the substance as hazardous.[2]

-

Handling Precautions: Standard laboratory hygiene should be observed. Handling should occur in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses and chemical-resistant gloves.[14] Avoid contact with skin, eyes, and clothing.

-

Toxicological Profile: Comprehensive toxicological data for this compound itself is limited. However, safety assessments often use a read-across approach from structurally similar and well-studied analogs like isoamyl salicylate and amyl salicylate.[6] Based on these analogs, it is not expected to be genotoxic.[6]

-

Conclusion

This compound is a well-defined chemical entity with a distinct set of physicochemical properties that govern its use as a fragrance and flavor compound. Its lipophilic nature, characteristic spectroscopic fingerprint, and amenability to analysis by both GC and HPLC make it a straightforward compound to work with for the informed researcher. By applying the robust analytical protocols detailed in this guide and adhering to proper handling procedures, scientists and developers can confidently formulate, analyze, and utilize this compound while ensuring data integrity and laboratory safety.

References

- 1. 2-methyl butyl salicylate, 51115-63-0 [thegoodscentscompany.com]

- 2. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | SIELC Technologies [sielc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 51115-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 7. Isoamyl Salicylate (contains this compound) [cymitquimica.com]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. benchchem.com [benchchem.com]

- 10. sciepub.com [sciepub.com]

- 11. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemconnections.org [chemconnections.org]

- 13. researchgate.net [researchgate.net]

- 14. syskem.de [syskem.de]

2-Methylbutyl salicylate molecular formula and structure elucidation

An In-depth Technical Guide to 2-Methylbutyl Salicylate: Molecular Formula and Structure Elucidation

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the determination of the molecular formula and the complete structure elucidation of this compound (CAS No: 51115-63-0). Intended for researchers, analytical scientists, and professionals in drug development and chemical synthesis, this document moves beyond a simple recitation of data. It delves into the causality behind experimental choices, integrating multi-spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each protocol is presented as a self-validating system, ensuring scientific integrity and reproducibility. The guide culminates in a synergistic analysis, demonstrating how disparate data streams converge to provide an unambiguous structural confirmation.

Introduction and Foundational Properties

This compound, also known as 2-methylbutyl 2-hydroxybenzoate, is an organic ester recognized for its applications as a flavor and fragrance agent.[1] Understanding its precise molecular structure is fundamental to quality control, regulatory compliance, and exploring its physicochemical properties and potential biological activities.

The initial step in any structure elucidation workflow is the confirmation of its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [2][3][4] |

| Molecular Weight | 208.25 g/mol | [3][5] |

| IUPAC Name | 2-methylbutyl 2-hydroxybenzoate | [4] |

| CAS Registry Number | 51115-63-0 | [2][5] |

The molecular formula is definitively established through high-resolution mass spectrometry, which provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition.

Strategic Approach to Structure Elucidation

The elucidation of an unknown compound is a systematic process. For a molecule like this compound, which is synthesized via the esterification of salicylic acid and 2-methylbutanol, we can predict a core structure. However, rigorous confirmation requires a multi-faceted analytical approach where each technique provides a unique and complementary piece of the structural puzzle.

The following workflow outlines a robust strategy for complete structural verification.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry (MS)

Rationale

Mass spectrometry is employed to determine the molecular weight and to gain structural insights from the molecule's fragmentation pattern under electron ionization (EI). The resulting mass spectrum is a fingerprint, revealing stable fragments that are characteristic of specific structural motifs within the parent molecule.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the this compound sample in a volatile solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject 1 µL of the prepared solution into the GC-MS system equipped with a standard nonpolar capillary column (e.g., DB-5ms).

-

GC Separation: Utilize a temperature program to ensure proper separation. A typical program might be: initial oven temperature at 60°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

-

MS Analysis: The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV. Data is acquired over a mass range of m/z 40-400.

Data Interpretation

The EI mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight.[5] The key diagnostic fragments for salicylates are highly predictable and confirm the core structure.

| m/z (Relative Intensity) | Proposed Fragment Structure | Mechanistic Origin |

| 208 | [C₁₂H₁₆O₃]⁺ | Molecular Ion (M⁺) |

| 138 | [C₇H₆O₃]⁺ | McLafferty rearrangement product (Salicylic acid) |

| 120 | [C₇H₄O₂]⁺ | Loss of the 2-methylbutoxy radical (•OC₅H₁₁) |

| 121 | [C₇H₅O₂]⁺ | Stabilized acylium ion |

| 43 | [C₃H₇]⁺ | Isopropyl fragment from the alkyl chain |

The presence of the intense peak at m/z 120 is particularly diagnostic for the salicylate ester moiety, representing the stable benzoyl cation fragment after cleavage of the ester bond.[4][5] The peak at m/z 138 confirms the presence of the ortho-hydroxyl group, which facilitates a characteristic McLafferty rearrangement.

Infrared (IR) Spectroscopy

Rationale

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), providing direct evidence for the presence of the phenolic hydroxyl (-OH), the ester carbonyl (C=O), and the aromatic ring.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Background Scan: Acquire a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a single drop of neat this compound liquid directly onto the ATR crystal.

-

Spectrum Acquisition: Secure the ATR arm to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The IR spectrum provides clear evidence for the key functional groups within this compound. Similar salicylate esters serve as excellent models for interpreting the spectrum.[6][7][8]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| ~3200 (broad) | O-H stretch | Phenolic hydroxyl group, intramolecularly hydrogen-bonded to the carbonyl oxygen |

| ~2960-2850 | C-H stretch | Aliphatic C-H bonds in the 2-methylbutyl group |

| ~1680 (strong) | C=O stretch | Ester carbonyl group |

| ~1610, ~1485 | C=C stretch | Aromatic ring |

| ~1250 | C-O stretch | Ester C-O bond |

The position of the C=O stretch at a relatively low wavenumber (~1680 cm⁻¹) is characteristic of salicylate esters and is a direct result of intramolecular hydrogen bonding between the phenolic proton and the carbonyl oxygen. This interaction weakens the C=O double bond, lowering its vibrational frequency.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale

NMR spectroscopy provides the most definitive and detailed structural information. ¹H NMR reveals the number, chemical environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule. Together, they allow for the complete assembly of the molecular skeleton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton spectrum. Key parameters include a 90° pulse angle and a sufficient relaxation delay (e.g., 5 seconds) to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire the carbon spectrum, often using a proton-decoupled pulse sequence to produce sharp singlets for each unique carbon atom.

Data Interpretation

The combination of ¹H and ¹³C NMR spectra allows for the unambiguous assignment of every atom in the C-H framework.

5.3.1. Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.8 | s (broad) | 1H | Phenolic -OH |

| ~7.8 | dd | 1H | Aromatic H (ortho to -COOR) |

| ~7.4 | t | 1H | Aromatic H (para to -OH) |

| ~6.9 | t | 1H | Aromatic H (para to -COOR) |

| ~6.8 | d | 1H | Aromatic H (ortho to -OH) |

| ~4.2 | m | 2H | -O-CH₂ -CH- |

| ~1.8 | m | 1H | -CH₂-CH (CH₃)-CH₂- |

| ~1.5 | m | 2H | -CH(CH₃)-CH₂ -CH₃ |

| ~0.95 | d | 3H | -CH(CH₃ )-CH₂- |

| ~0.90 | t | 3H | -CH₂-CH₃ |

5.3.2. Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~170.0 | C=O | Ester C =O |

| ~161.5 | C (Aromatic) | C -OH |

| ~135.8 | CH (Aromatic) | C H (para to -OH) |

| ~130.0 | CH (Aromatic) | C H (ortho to -COOR) |

| ~119.0 | CH (Aromatic) | C H (para to -COOR) |

| ~117.5 | CH (Aromatic) | C H (ortho to -OH) |

| ~112.5 | C (Aromatic) | C -COOR |

| ~70.0 | CH₂ | -O-C H₂- |

| ~34.5 | CH | -C H(CH₃)- |

| ~26.0 | CH₂ | -C H₂(CH₃) |

| ~16.5 | CH₃ | -CH(C H₃)- |

| ~11.0 | CH₃ | -CH₂(C H₃) |

Conclusion: Synergistic Structure Confirmation

The convergence of data from multiple, independent analytical techniques provides an irrefutable confirmation of the structure of this compound.

Caption: Synergistic data integration for the final structure validation.

-

Mass Spectrometry confirms the molecular formula (C₁₂H₁₆O₃) and the presence of the salicylate core through its characteristic fragmentation.

-

IR Spectroscopy provides unambiguous evidence for the required functional groups: a hydrogen-bonded phenol, an ester, and an aromatic ring.

-

NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen framework, distinguishing the 2-methylbutyl isomer from other possible C₅H₁₁ isomers and confirming the 1,2- (ortho) substitution pattern on the benzene ring.

This rigorous, multi-technique approach ensures the highest level of confidence in the structural assignment, forming a foundational dataset for any further research or application development involving this compound.

References

- 1. 2-methyl butyl salicylate, 51115-63-0 [thegoodscentscompany.com]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. 51115-63-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzoic acid, 2-hydroxy-, 2-methylbutyl ester [webbook.nist.gov]

- 6. benchchem.com [benchchem.com]

- 7. Isobutyl salicylate | C11H14O3 | CID 6873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Spectroscopic Data of 2-Methylbutyl Salicylate

Introduction: Beyond the Fragrance

2-Methylbutyl salicylate (C₁₂H₁₆O₃) is an aromatic ester recognized for its characteristic sweet, floral, and slightly balsamic aroma, making it a valuable ingredient in the fragrance and flavor industries.[1] Its molecular structure, comprising a salicylic acid core esterified with a 2-methylbutanol side chain, dictates its chemical properties and, crucially, its spectroscopic signature. For researchers in quality control, chemical synthesis, and drug development, a thorough understanding of its analytical profile is not merely academic—it is essential for verifying identity, assessing purity, and ensuring consistency.

This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, grounded in field-proven methodologies.

Molecular Structure and Spectroscopic Implications

The first step in any spectroscopic analysis is to understand the molecule's architecture. This compound is composed of two key domains: a disubstituted aromatic ring and a branched alkyl ester chain. This structure is asymmetric, which has important consequences for its NMR spectra.

Caption: Chemical structure of 2-Methylbutyl 2-hydroxybenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by probing the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to other protons. For this compound, we anticipate a complex but interpretable spectrum.

Expected ¹H NMR Signals: Due to the chiral center at the C2 position of the butyl chain, the adjacent methylene protons (on C1 of the chain) become diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals.

| Assignment | Expected δ (ppm) | Multiplicity | Integration |

| Phenolic -OH | ~10.5 - 11.0 | Singlet (broad) | 1H |

| Ar-H (H6) | ~7.8 - 8.0 | Doublet of doublets | 1H |

| Ar-H (H4) | ~7.4 - 7.6 | Doublet of triplets | 1H |

| Ar-H (H3, H5) | ~6.8 - 7.0 | Multiplet | 2H |

| Ester -OCH₂- | ~4.1 - 4.3 | Multiplet | 2H |

| -CH- (alkyl) | ~1.8 - 2.0 | Multiplet | 1H |

| -CH₂- (alkyl) | ~1.4 - 1.6 | Multiplet | 2H |

| -CH₃ (d, alkyl) | ~0.9 - 1.0 | Doublet | 3H |

| -CH₃ (t, alkyl) | ~0.9 - 1.0 | Triplet | 3H |

Note: Expected chemical shifts (δ) are estimates based on typical values for similar alkyl salicylates. Actual values may vary based on solvent and instrument parameters.[2][3]

Causality Behind the Spectrum:

-

Downfield Aromatic Protons: The protons on the aromatic ring are deshielded by the ring current and the electron-withdrawing ester group, causing them to appear far downfield (6.8-8.0 ppm).

-

Intramolecular Hydrogen Bond: The phenolic -OH proton is significantly downfield (~10.8 ppm) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen. This interaction restricts its rotation and shields it from solvent exchange, often resulting in a sharp singlet.

-

Ester Methylene Group: The -OCH₂- protons are directly attached to the electron-withdrawing ester oxygen, shifting their signal downfield to the ~4.2 ppm region.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Given the asymmetry of this compound, we expect to see 12 distinct signals.

| Assignment | Expected δ (ppm) |

| Carbonyl (C=O) | ~170 |

| Ar-C (C2, C-OH) | ~161 |

| Ar-C (C4) | ~136 |

| Ar-C (C6) | ~130 |

| Ar-C (C5) | ~119 |

| Ar-C (C3) | ~118 |

| Ar-C (C1, C-COO) | ~113 |

| Ester (-OCH₂-) | ~69 |

| Alkyl (-CH-) | ~34 |

| Alkyl (-CH₂-) | ~26 |

| Alkyl (-CH₃, d) | ~16 |

| Alkyl (-CH₃, t) | ~11 |

Note: Data for ¹³C NMR of this compound is available in spectral databases such as SpectraBase.[1]

Experimental Protocol: NMR Spectrum Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Characteristic IR Absorption Bands: The IR spectrum of this compound provides a clear "fingerprint" based on its functional groups.[1]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (Phenol) | 3100 - 3300 (Broad) | Confirms the presence of the hydroxyl group, broadened by hydrogen bonding. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Indicates the C-H bonds on the benzene ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Corresponds to the C-H bonds of the 2-methylbutyl chain. |

| C=O Stretch (Ester) | 1680 - 1700 | A strong, sharp peak characteristic of the conjugated ester carbonyl. |

| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple sharp peaks confirming the aromatic ring. |

| C-O Stretch (Ester) | 1200 - 1300 | Strong absorption from the C-O single bonds of the ester group. |

Experimental Protocol: ATR-FTIR Attenuated Total Reflectance (ATR) is a common choice for liquid samples due to its minimal sample preparation.

-

Instrument Background: Record a background spectrum of the clean ATR crystal to subtract atmospheric (H₂O, CO₂) and instrument noise.

-

Sample Application: Place a single drop of neat this compound onto the ATR crystal.

-

Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule after ionization. For volatile compounds like this, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.

Analysis of the EI Mass Spectrum: The molecular formula C₁₂H₁₆O₃ corresponds to a molecular weight of 208.25 g/mol .[1] The Electron Ionization (EI) mass spectrum is characterized by several key fragments.

| m/z (Mass/Charge) | Relative Intensity (%) | Proposed Fragment Identity |

| 208 | Low | [M]⁺, the molecular ion |

| 138 | ~39 | [M - C₅H₁₀]⁺, from McLafferty rearrangement |

| 121 | ~37 | [Salicylic acid - OH]⁺, loss of the 2-methylbutoxy radical |

| 120 | 100 (Base Peak) | [Salicyloyl cation - H]⁺, further fragmentation |

| 65 | ~22 | [C₅H₅]⁺, fragment of the aromatic ring |

| 43 | ~36 | [C₃H₇]⁺, isopropyl fragment from the alkyl chain |

Data sourced from MassBank of North America (MoNA) and NIST Mass Spectrometry Data Center.[1]

Trustworthiness of Fragmentation: The base peak at m/z 120 is a hallmark of the salicylate structure. Its formation via the loss of the alcohol moiety followed by decarbonylation is a well-understood and highly reliable fragmentation pathway for identifying this class of compounds.

Caption: Key fragmentation pathways for this compound in EI-MS.

Summary and Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. IR confirms the presence of key functional groups, MS establishes the molecular weight and the core salicylate structure, and NMR provides the definitive map of the carbon-hydrogen framework.

| Technique | Key Information Provided | Characteristic Data Points |

| ¹H NMR | Detailed proton environment and connectivity | Phenolic -OH (~10.8 ppm), Aromatic protons (6.8-8.0 ppm), -OCH₂- (~4.2 ppm) |

| ¹³C NMR | Carbon skeleton and number of unique carbons | Carbonyl C=O (~170 ppm), Aromatic carbons (113-161 ppm) |

| IR | Functional group identification | Strong C=O stretch (~1685 cm⁻¹), Broad O-H stretch (~3200 cm⁻¹) |

| MS (EI) | Molecular weight and fragmentation pattern | Molecular Ion [M]⁺ at m/z 208, Base Peak at m/z 120, Key fragment at m/z 138 |

This guide has detailed the expected spectroscopic data and underlying principles for the analysis of this compound. By employing these techniques with robust, self-validating protocols, researchers and scientists can confidently verify the identity and purity of this compound, ensuring its quality and efficacy in its final application.

References

- 1. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl salicylate(2052-14-4) 1H NMR [m.chemicalbook.com]

- 3. Figure 14. Hydroxyl and methyl peaks in the 1H NMR spectra for four PS:BS binary mixtures. Spectra were collected using a JEOL 400 MHz NMR spectrometer and processed in MATLAB. : Compositional Analysis of Short-chain Alkyl (C1-C4) Salicylate Ester Mixtures by Various Quantitative Analytical Techniques : Science and Education Publishing [pubs.sciepub.com]

Solubility of 2-Methylbutyl salicylate in common organic solvents

An In-Depth Technical Guide to the Solubility of 2-Methylbutyl Salicylate in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Publication Date: December 31, 2025

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key compound in various industrial applications. We delve into the core physicochemical properties of the molecule that govern its solubility, present a detailed, field-proven experimental protocol for its quantitative determination using the shake-flask method coupled with UV-Vis spectrophotometry, and discuss its expected solubility profile in a range of common organic solvents. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical methodology for working with this compound.

Introduction and Core Concepts

This compound (C₁₂H₁₆O₃) is an ester of salicylic acid widely recognized for its use as a fragrance and flavoring agent.[1] Its molecular structure, featuring both polar and non-polar moieties, results in a nuanced solubility profile that is critical for its application in formulation development, chemical synthesis, and purification processes.

The solubility of a solute in a solvent is the maximum concentration that can be achieved to form a saturated solution at a given temperature and pressure. The guiding principle is "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another.[2] this compound possesses polar functional groups (a hydroxyl group and an ester linkage) and significant non-polar regions (a benzene ring and a branched alkyl chain). This amphiphilic nature dictates its interaction with various organic solvents.

-

Polar Interactions : The hydroxyl (-OH) and ester (-COO-) groups can participate in dipole-dipole interactions and can act as hydrogen bond acceptors.[3] This allows for favorable interactions with polar solvents like alcohols.

-

Non-Polar Interactions : The phenyl ring and the 2-methylbutyl alkyl chain contribute to the molecule's non-polar character, leading to favorable van der Waals forces with non-polar or weakly polar solvents.

A thorough understanding of these competing characteristics is essential for predicting and experimentally verifying the solubility of this compound.

Physicochemical Properties of this compound

A foundational analysis begins with the molecule's intrinsic properties, which are summarized below. These parameters are crucial for interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₃ | [1] |

| Molecular Weight | 208.25 g/mol | [1] |

| IUPAC Name | 2-methylbutyl 2-hydroxybenzoate | [1] |

| CAS Number | 51115-63-0 | [1] |

| Computed XLogP3 | 4.3 | [1] |

| Appearance | Colorless to Almost Colorless Clear Liquid | [4] |

The high XLogP3 value suggests a preference for lipophilic (non-polar) environments over aqueous ones, predicting low water solubility but higher solubility in many organic solvents.[1]

Caption: Structure of 2-methylbutyl 2-hydroxybenzoate.

Expected Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, we can predict its behavior in common organic solvents based on its structure and the "like dissolves like" principle. Esters are generally soluble in many organic solvents.[3] For instance, the structurally similar methyl salicylate is known to be soluble in ethanol, methanol, and chloroform.[5]

The table below summarizes the expected qualitative solubility. It is strongly recommended that researchers perform quantitative analysis for their specific application and conditions.

| Solvent | Type | Expected Solubility | Rationale |

| Ethanol | Polar Protic | Soluble / Miscible | The hydroxyl group of ethanol can hydrogen bond with the salicylate's hydroxyl and ester groups, while its ethyl chain interacts with the non-polar regions.[6] |

| Methanol | Polar Protic | Soluble / Miscible | Similar to ethanol, methanol is a polar alcohol capable of strong hydrogen bonding interactions. |

| Acetone | Polar Aprotic | Soluble | Acetone's carbonyl group can act as a hydrogen bond acceptor for the salicylate's hydroxyl group, and its overall polarity is suitable for dissolving the ester.[3] |

| Diethyl Ether | Non-Polar | Soluble | The large non-polar regions of this compound allow for favorable interactions with the non-polar ether.[2] |

| Chloroform | Weakly Polar | Soluble | Chloroform is a good solvent for many organic compounds, including those with moderate polarity like esters.[5] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic molecules.[7] |

| Hexane | Non-Polar | Moderately Soluble | The significant alkyl and phenyl portions of the molecule should allow for solubility in non-polar alkanes, though the polar groups may limit miscibility. |

| Water | Polar Protic | Insoluble / Very Low | The large, non-polar hydrocarbon components (C₁₂) dominate the molecule, making it hydrophobic despite the presence of polar functional groups.[2] |

Experimental Protocol: Quantitative Solubility Determination

To obtain precise solubility data, the Shake-Flask Method is the gold standard, recognized for its reliability in determining thermodynamic solubility.[7][8] The subsequent quantification of the dissolved salicylate can be accurately performed using UV-Visible (UV-Vis) Spectrophotometry after complexation with ferric (Fe³⁺) ions, which produces a distinct purple color.[9]

Caption: Workflow for determining solubility via the Shake-Flask method.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (e.g., ethanol, acetone)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

-

Acidic Ferric Nitrate Solution (Reagent for colorimetry)[10]

Step-by-Step Methodology

Part A: Preparation of Saturated Solution (Shake-Flask)

-

System Preparation : Add an excess amount of this compound to several vials. The key is to add enough solid/liquid so that some remains undissolved after the equilibration period, ensuring saturation.[8]

-

Solvent Addition : Accurately pipette a known volume of the chosen organic solvent into each vial.

-

Equilibration : Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[7][11]

-

Phase Separation : After equilibration, remove the vials and allow the undissolved solute to settle. To obtain a clear, saturated supernatant for analysis, either centrifuge the samples or filter an aliquot of the supernatant through a chemically resistant syringe filter (e.g., 0.45 µm).[7][12] This step is critical to prevent undissolved particles from artificially inflating the concentration measurement.

Part B: Quantification by UV-Vis Spectrophotometry

-

Stock and Standard Preparation : Prepare a stock solution by accurately weighing a small amount of this compound and dissolving it in a known volume of the solvent. From this stock, create a series of standard solutions of known concentrations via serial dilution.[13]

-

Sample Preparation : Carefully take a known volume of the clear supernatant from Part A and dilute it with the solvent to a concentration that falls within the range of your standard curve.

-

Colorimetric Reaction : To each standard and the diluted sample, add the acidic ferric nitrate solution. Salicylates form a distinct purple-colored complex with ferric ions, which absorbs strongly in the visible range (approximately 530-535 nm).[9][14] Prepare a "blank" solution containing only the solvent and the ferric nitrate reagent.[14]

-

Spectrophotometer Measurement : Set the spectrophotometer to the predetermined maximum absorbance wavelength (~535 nm). Zero the instrument using the blank. Measure the absorbance of each standard and the prepared sample.[10]

-

Data Analysis : Plot a calibration curve of absorbance versus the concentration of the standard solutions. The plot should be linear (R² > 0.99). Use the linear regression equation from this curve to calculate the concentration of the diluted sample based on its absorbance.[13]

-

Final Calculation : Multiply the calculated concentration by the dilution factor used in step B-2 to determine the final concentration of the saturated solution. This value represents the solubility of this compound in the specific solvent at the tested temperature.

Conclusion

This guide has detailed the foundational principles and practical methodologies for understanding and determining the solubility of this compound in common organic solvents. The molecule's amphiphilic nature, with both polar and non-polar regions, leads to a broad solubility in many organic media, a characteristic that is vital for its effective use in scientific and industrial applications. While a qualitative profile can be predicted, the provided shake-flask and UV-Vis spectrophotometry protocol offers a robust, self-validating system for generating the precise, quantitative data required by researchers and formulation scientists.

References

- 1. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. Isoamyl Salicylate (contains this compound) [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. 2-methyl butyl salicylate, 51115-63-0 [thegoodscentscompany.com]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Validation of a simple spectrophotometric method for the rapid determination of salicylates in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. ukessays.com [ukessays.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of 2-Methylbutyl Salicylate

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl salicylate, a significant ester in the fragrance and pharmaceutical industries, demands a thorough understanding of its thermal stability and degradation profile to ensure product quality, efficacy, and safety.[1][2] This technical guide provides a comprehensive analysis of the thermal behavior of this compound. While direct experimental data for this specific ester is limited, this guide synthesizes information from analogous salicylate esters to project a robust degradation profile. We will delve into the primary degradation pathways, including hydrolysis and oxidation, and present detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Gas Chromatography-Mass Spectrometry (GC-MS) to empower researchers in their analytical endeavors. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating approach to the stability assessment of this compound.

Introduction: The Significance of this compound Stability

This compound (C12H16O3) is an aromatic ester valued for its characteristic herbal and floral scent, leading to its use in perfumery and as a flavoring agent.[1] Beyond its sensory attributes, its structural similarity to other biologically active salicylates suggests its potential, or the potential of its degradation products, in pharmaceutical applications. The stability of this molecule under thermal stress is a critical parameter, influencing its shelf-life, the integrity of its fragrance profile, and the safety of the final product. Degradation can lead to a loss of desired properties and the formation of potentially harmful byproducts. Therefore, a comprehensive understanding of its thermal decomposition is paramount for formulation development, quality control, and regulatory compliance.

Predicted Thermal Behavior: Insights from Analogous Salicylates

Core Degradation Pathways

The primary degradation pathways anticipated for this compound under thermal stress are hydrolysis and oxidation.

-

Hydrolysis: The ester linkage in this compound is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions and accelerated by heat.[3][4][5] This process, known as hydrolysis, would yield salicylic acid and 2-methyl-1-butanol.[6][7][8] The rate of hydrolysis is significantly influenced by pH and temperature.[9]

-

Oxidation: Oxidative degradation can also occur, particularly at elevated temperatures in the presence of oxygen. This process can be more complex, potentially leading to the formation of hydroxylated and chlorinated byproducts, especially if reactive oxygen species or other oxidizing agents are present.[10][11]

Expected Degradation Products

Based on the predicted degradation pathways, the following primary byproducts are expected:

| Degradation Pathway | Primary Products | Significance |

| Hydrolysis | Salicylic Acid, 2-Methyl-1-butanol | Alteration of fragrance profile, potential for increased acidity, formation of a pharmacologically active compound (salicylic acid). |

| Oxidation | Hydroxylated derivatives of salicylic acid and the parent ester | Potential for the formation of sensitizing or toxic compounds, discoloration of the product. |

Analytical Methodologies for Stability Assessment

A multi-faceted analytical approach is essential for a comprehensive evaluation of the thermal stability and degradation of this compound. The following section details the key experimental protocols.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are cornerstone techniques in thermal analysis, providing quantitative data on mass loss and heat flow as a function of temperature.[12][13]

This protocol provides a general framework for the simultaneous TGA/DSC analysis of this compound.

Instrumentation: A simultaneous TGA/DSC instrument (e.g., TA Instruments SDT Q600 or similar).[12]

Procedure:

-

Instrument Preparation:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared ceramic or aluminum crucible.[14]

-

Place an empty, tared crucible on the reference balance.

-

-

TGA/DSC Method Setup:

-

Create a temperature program. A typical program would be:

-

Equilibrate at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[14]

-

-

Set the data acquisition parameters to record weight, heat flow, and temperature.

-

-

Data Analysis:

-

TGA Thermogram: Analyze the plot of weight loss versus temperature to determine the onset of decomposition and the temperature ranges of significant mass loss.

-

DSC Thermogram: Analyze the plot of heat flow versus temperature to identify endothermic or exothermic events such as melting, boiling, and decomposition.

-

Caption: Workflow for TGA/DSC analysis of this compound.

Identification of Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for analyzing the degradation products of this compound.[15][16]

This protocol outlines the steps for a forced degradation study followed by GC-MS analysis.

1. Forced Degradation:

-

Thermal Stress: Place a known amount of this compound in a sealed vial and heat in an oven at a predetermined temperature (e.g., 100 °C) for a specified duration.

-

Hydrolytic Stress (Acidic): Dissolve the sample in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Heat gently.

-

Hydrolytic Stress (Basic): Dissolve the sample in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Keep at room temperature or heat gently.

-

Oxidative Stress: Dissolve the sample in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).

2. Sample Preparation for GC-MS:

-

Extraction: After the stress period, extract the sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Derivatization (if necessary): For the analysis of non-volatile degradation products like salicylic acid, a derivatization step is required to increase their volatility. Silylation is a common method.[17][18]

3. GC-MS Instrumental Conditions:

-

Gas Chromatograph:

-

Column: A non-polar capillary column such as a DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.[15]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 280 °C at 10 °C/min.

-

Hold at 280 °C for 5 minutes.

-

-

Carrier Gas: Helium.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-500.

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST).

-

Caption: Analytical workflow for identifying degradation products.

Comprehensive Degradation Profile

By integrating the findings from thermal analysis and chromatographic identification, a comprehensive degradation profile for this compound can be established.

Proposed Degradation Pathway

The primary thermal degradation pathway is anticipated to be hydrolysis, leading to the cleavage of the ester bond.

Caption: Proposed primary thermal degradation pathway.

Summary of Analytical Data

The following table summarizes the expected outcomes from the analytical procedures described:

| Analytical Technique | Parameter Measured | Expected Observations for this compound |

| TGA | Mass Loss vs. Temperature | Onset of decomposition temperature, stages of mass loss corresponding to volatilization and decomposition. |

| DSC | Heat Flow vs. Temperature | Endotherms corresponding to melting and boiling, followed by exothermic or endothermic decomposition events. |

| GC-MS | Mass Spectra of Eluted Compounds | Identification of salicylic acid and 2-methyl-1-butanol as major hydrolysis products, and potentially other minor oxidative byproducts. |

Conclusion and Recommendations

This technical guide provides a predictive yet scientifically grounded framework for understanding the thermal stability and degradation profile of this compound. The primary anticipated degradation pathway under thermal stress is hydrolysis, yielding salicylic acid and 2-methyl-1-butanol. For a definitive stability profile, it is imperative that the detailed TGA/DSC and GC-MS protocols outlined herein are executed.

Recommendations for Researchers:

-

Conduct comprehensive forced degradation studies under a range of pH, temperature, and oxidative conditions.

-

Utilize the provided GC-MS protocol with derivatization to ensure the detection of all potential degradation products.

-

Correlate the findings from TGA/DSC with the identification of degradation products to build a complete mechanistic understanding.

-

For formulation development, it is advisable to store this compound in anhydrous conditions and at controlled room temperature to minimize hydrolytic degradation.[9][19]

By adhering to these rigorous analytical principles, researchers and drug development professionals can ensure the quality, safety, and efficacy of products containing this compound.

References

- 1. 2-methyl butyl salicylate, 51115-63-0 [thegoodscentscompany.com]

- 2. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. psiberg.com [psiberg.com]

- 4. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 6. iosrjournals.org [iosrjournals.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. scribd.com [scribd.com]

- 9. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sodium Hypochlorite-Assisted Photooxidation of Salicylic Acid: Degradation Kinetics, Formation, and Ecotoxicological Assessment of Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imc.utu.fi [imc.utu.fi]

- 13. mt.com [mt.com]

- 14. mse.washington.edu [mse.washington.edu]

- 15. benchchem.com [benchchem.com]

- 16. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Storage Stability Study of Salicylate-based Poly(anhydride-esters) - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Potential Biological Activities of 2-Methylbutyl Salicylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the potential biological activities of 2-Methylbutyl salicylate, a lesser-studied ester of salicylic acid. While direct research on this specific molecule is limited, this document synthesizes the known pharmacology of related salicylate compounds to propose a comprehensive investigational roadmap. By leveraging established methodologies and understanding the molecular mechanisms of analogous compounds, we can effectively profile the therapeutic potential of this compound.

I. Introduction: The Salicylate Landscape and the Unexplored Potential of this compound

Salicylates are a well-established class of compounds, with aspirin (acetylsalicylic acid) being the most famous example, renowned for its analgesic, anti-inflammatory, and antipyretic properties[1][2][3]. These effects are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation and pain[4][5]. The therapeutic landscape of salicylates extends beyond aspirin, with various derivatives being utilized for their diverse pharmacological profiles[6][7].

This compound (C₁₂H₁₆O₃) is an ester of salicylic acid that remains largely uncharacterized in terms of its biological activities[8][9]. Its structural similarity to other biologically active salicylates, such as methyl salicylate and isoamyl salicylate, suggests a strong possibility of analogous anti-inflammatory and analgesic properties[10][11]. This guide outlines a systematic approach to unlock the therapeutic potential of this compound, from its synthesis and characterization to a thorough evaluation of its biological effects using validated in vitro and in vivo models.

II. Postulated Mechanisms of Action: A Hypothesis-Driven Approach

Based on the extensive research on salicylates, we can hypothesize the primary mechanisms through which this compound may exert its biological effects.

A. Inhibition of Cyclooxygenase (COX) Enzymes

The hallmark of non-steroidal anti-inflammatory drugs (NSAIDs), including salicylates, is their ability to inhibit COX-1 and COX-2 enzymes[1][5]. This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation, pain, and fever[2]. It is highly probable that this compound shares this mechanism.

B. Modulation of Pro-inflammatory Signaling Pathways

Beyond COX inhibition, salicylates are known to modulate key signaling pathways involved in inflammation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of genes involved in the inflammatory response[6][12]. By inhibiting NF-κB activation, salicylates can suppress the production of a wide array of pro-inflammatory cytokines and enzymes[12]. It is plausible that this compound also interacts with this pathway.

Diagram: Postulated Anti-Inflammatory Mechanism of this compound

Caption: Postulated dual mechanism of this compound, inhibiting both NF-κB signaling and COX enzymes.

III. Synthesis and Characterization: Establishing a Foundation

A prerequisite for any biological investigation is the availability of a pure and well-characterized compound.

A. Synthesis of this compound

The synthesis of this compound can be achieved through Fischer esterification, a classic and efficient method for producing esters[13][14]. This reaction involves the acid-catalyzed reaction of salicylic acid with 2-methylbutanol.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine salicylic acid (1.0 eq) and 2-methylbutanol (3.0 eq).

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) to the stirring mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Physicochemical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[8].

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess purity[9].

IV. In Vitro Evaluation of Biological Activities

In vitro assays provide the initial, rapid screening of the biological activities of this compound in a controlled environment.

A. Anti-inflammatory Activity

A battery of in vitro assays can be employed to assess the anti-inflammatory potential of the compound.

Table 1: In Vitro Assays for Anti-inflammatory Activity

| Assay | Principle | Standard Control |

| COX-1 and COX-2 Inhibition Assay | Measures the inhibition of prostaglandin E₂ (PGE₂) production by purified COX enzymes. | Indomethacin, Celecoxib[15] |

| Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) Production in Macrophages (e.g., RAW 264.7) | Quantifies the inhibition of NO, a pro-inflammatory mediator, in stimulated immune cells.[16] | L-NAME |

| LPS-induced Cytokine Release (TNF-α, IL-6, IL-1β) in Macrophages | Measures the inhibition of key pro-inflammatory cytokine production using ELISA.[15][17] | Dexamethasone |

| Protein Denaturation Inhibition Assay | Evaluates the ability of the compound to prevent heat-induced denaturation of proteins, a hallmark of inflammation.[18][19][20] | Diclofenac Sodium[20] |

| Human Red Blood Cell (HRBC) Membrane Stabilization Assay | Assesses the stabilization of red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[20][21] | Diclofenac Sodium[20] |

Diagram: In Vitro Anti-inflammatory Screening Workflow

Caption: A streamlined workflow for the in vitro assessment of anti-inflammatory properties.

B. Analgesic Activity (In Vitro Surrogate)

While analgesia is primarily an in vivo phenomenon, in vitro assays targeting relevant receptors can provide initial insights.

-

Transient Receptor Potential (TRP) Channel Modulation: Some salicylates, like methyl salicylate, interact with TRP channels (e.g., TRPV1, TRPA1) which are involved in pain sensation[5][22]. The effect of this compound on these channels can be investigated using calcium imaging or patch-clamp techniques in cell lines expressing these receptors.

V. In Vivo Evaluation of Efficacy and Safety

Promising in vitro results should be followed by in vivo studies in appropriate animal models to establish efficacy and a preliminary safety profile.

A. Anti-inflammatory Efficacy

Several well-established animal models can be used to evaluate the in vivo anti-inflammatory effects of this compound.

Table 2: In Vivo Models for Anti-inflammatory Efficacy

| Model | Principle | Standard Control |

| Carrageenan-Induced Paw Edema in Rats/Mice | Measures the reduction of acute inflammation (edema) in the paw following injection of carrageenan.[16][22][23] | Indomethacin, Aspirin[15] |

| Xylene-Induced Ear Edema in Mice | Assesses the inhibition of acute inflammation in the ear induced by a topical irritant.[15] | Dexamethasone, Aspirin[15] |

| Cotton Pellet-Induced Granuloma in Rats | Evaluates the effect on the proliferative phase of chronic inflammation.[23] | Indomethacin |

B. Analgesic Efficacy

A range of in vivo models are available to assess both central and peripheral analgesic activity.

Table 3: In Vivo Models for Analgesic Efficacy

| Model | Principle | Type of Pain | Standard Control |

| Acetic Acid-Induced Writhing Test in Mice | Measures the reduction in the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.[23][24][25] | Visceral (Peripheral) | Aspirin[24] |

| Hot Plate Test in Mice/Rats | Measures the latency of the animal's response to a thermal stimulus, indicating central analgesic activity.[16][23][25] | Thermal (Central) | Morphine[25] |

| Tail-Flick Test in Rats/Mice | Measures the latency to withdraw the tail from a radiant heat source, also indicative of central analgesia.[16][23] | Thermal (Central) | Morphine[23] |

| Formalin Test in Rats/Mice | A biphasic model that assesses both neurogenic (early phase) and inflammatory (late phase) pain responses.[23][24][25] | Neurogenic & Inflammatory | Morphine, Indomethacin[24] |

C. Preliminary Safety and Toxicity Assessment

Initial safety evaluation is crucial.

-

Acute Oral Toxicity (LD₅₀): To determine the dose at which 50% of the test animals die. This provides a general indication of the compound's toxicity.

-

Genotoxicity: The Ames test (bacterial reverse mutation assay) can be conducted to assess mutagenic potential, as has been done for related salicylates[26].

-

Safety Data: Existing safety data sheets (SDS) and regulatory information, although limited, should be consulted[8][27]. Some sources indicate potential for skin and eye irritation[27].

VI. Data Interpretation and Future Directions

The comprehensive data generated from the proposed in vitro and in vivo studies will allow for a thorough characterization of the biological activities of this compound. A comparative analysis with standard drugs like aspirin and indomethacin will be essential to gauge its therapeutic potential.

Should this compound demonstrate significant anti-inflammatory and analgesic properties with a favorable safety profile, future research should focus on:

-

Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Chronic toxicity studies: To evaluate its long-term safety.

-

Mechanism of action studies: To further elucidate its molecular targets and signaling pathways.

-

Structure-activity relationship (SAR) studies: To design and synthesize more potent and selective analogs.

VII. Conclusion

While this compound is currently an understudied molecule, its chemical lineage as a salicylate ester provides a strong rationale for its investigation as a potential anti-inflammatory and analgesic agent. The systematic, hypothesis-driven approach outlined in this guide, encompassing synthesis, characterization, and a comprehensive suite of in vitro and in vivo assays, provides a robust framework for unlocking its therapeutic potential. The insights gained from such a study could pave the way for the development of a novel therapeutic agent for the management of pain and inflammatory disorders.

References

- 1. This compound | 51115-63-0 | Benchchem [benchchem.com]

- 2. nurseslabs.com [nurseslabs.com]

- 3. drugs.com [drugs.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Aspirin and related derivatives of salicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | C12H16O3 | CID 162626 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | SIELC Technologies [sielc.com]

- 10. Isoamyl salicylate | C12H16O3 | CID 6874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Isoamyl Salicylate (contains this compound) [cymitquimica.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journalajrb.com [journalajrb.com]

- 19. researchgate.net [researchgate.net]

- 20. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]

- 24. benchchem.com [benchchem.com]

- 25. scielo.br [scielo.br]

- 26. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 27. tcichemicals.com [tcichemicals.com]

The Elusive Orchid Note: A Technical Guide to the Natural Occurrence and Sources of 2-Methylbutyl Salicylate

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl salicylate, a salicylate ester with a characteristic herbal, woody, and floral-orchid aroma, presents a compelling case study in the nuanced world of plant volatile organic compounds. While its isomer, isoamyl salicylate, is a well-documented natural product, the definitive identification of this compound in nature remains elusive in direct scientific literature. This technical guide synthesizes the available indirect evidence for its natural occurrence, proposes a detailed biosynthetic pathway rooted in established plant metabolic networks, and provides comprehensive protocols for its extraction and identification. This document serves as a foundational resource for researchers investigating plant secondary metabolism, fragrance chemistry, and the discovery of novel bioactive compounds.

Introduction: The Aromatic Enigma of a Branched-Chain Salicylate

Salicylates are a well-known class of plant phenolics, with methyl salicylate being a prominent example, serving as a key signaling molecule in plant defense and a common fragrance and flavor compound.[1] Esters of salicylic acid with larger, branched-chain alcohols, such as this compound, are less common and their biological roles and natural distribution are not as well understood. The unique scent profile of this compound, described as herbal, woody, and reminiscent of orchids, makes it a molecule of significant interest to the fragrance and flavor industries.[2] Despite its commercial use, a comprehensive understanding of its natural origins is lacking. This guide aims to bridge this knowledge gap by providing a scientifically grounded exploration of its likely natural sources and biosynthetic origins.

Evidence for Natural Occurrence: An Inferential Approach

-

Co-occurrence with Isoamyl Salicylate: Commercial preparations of isoamyl salicylate, a known natural product, often list this compound as a co-constituent or isomer.[3][4][5] Isoamyl salicylate has been identified as a volatile compound in several plant species, including Plumeria rubra (Frangipani), Solanum lycopersicum (tomato), and Vanilla planifolia (vanilla).[3] The close structural relationship and co-presence in commercial products suggest a potential for co-occurrence in nature, with this compound likely present as a minor component alongside its more abundant isomer.

-

Biosynthetic Plausibility: As will be detailed in the following section, the biosynthetic pathways for both the salicylic acid and the 2-methyl-1-butanol moieties are well-established in plants. The enzymatic machinery for the esterification of salicylic acid is also known to exist.[1] Therefore, the formation of this compound is biochemically feasible within the metabolic framework of many plant species.

Table 1: Plants Reported to Produce the Isomer Isoamyl Salicylate

| Plant Species | Common Name | Family | Reported Presence of Isoamyl Salicylate |

| Plumeria rubra | Frangipani | Apocynaceae | Yes[3] |

| Solanum lycopersicum | Tomato | Solanaceae | Yes[3] |

| Vanilla planifolia | Vanilla | Orchidaceae | Yes[3] |

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound can be logically divided into the formation of its two precursors, salicylic acid and 2-methyl-1-butanol, and their subsequent esterification.

Biosynthesis of Salicylic Acid

Salicylic acid is a phenolic compound synthesized in plants primarily through the shikimate pathway .[6] This pathway begins with intermediates from glycolysis and the pentose phosphate pathway and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point metabolite. From chorismate, two main routes lead to salicylic acid:

-

The Isochorismate (IC) Pathway: This is the major pathway in many plant species. Chorismate is converted to isochorismate by isochorismate synthase (ICS). Subsequent enzymatic steps, which are still being fully elucidated, convert isochorismate to salicylic acid.

-

The Phenylalanine Ammonia-Lyase (PAL) Pathway: In this pathway, chorismate is first converted to the amino acid phenylalanine. Phenylalanine is then acted upon by phenylalanine ammonia-lyase (PAL) to produce cinnamic acid, which undergoes a series of reactions, including side-chain shortening and hydroxylation, to yield salicylic acid.